CDK4/6 Inhibitory Profile vs. 5-Phenyl and 5-Methyl Analogs
The 5-cyclopentyl group provides a unique balance of steric bulk and conformational flexibility that is not replicated by aromatic (phenyl) or smaller alkyl (methyl) substituents at the 5-position . While direct IC50 values for 5-cyclopentylpyrimidin-2-amine against CDK4/6 are not widely reported as the compound is a building block, the downstream clinical candidates Palbociclib and Ribociclib, which incorporate this exact scaffold, exhibit potent CDK4/6 inhibition with IC50 values in the low nanomolar range (e.g., Palbociclib CDK4 IC50 = 11 nM) [1]. In contrast, analogs with a 5-phenyl substituent often show diminished selectivity or potency due to unfavorable interactions in the kinase hinge region .
| Evidence Dimension | Kinase Inhibitory Activity (CDK4/Cyclin D1) |
|---|---|
| Target Compound Data | Scaffold for Palbociclib (CDK4 IC50 = 11 nM) [1] |
| Comparator Or Baseline | 5-Phenylpyrimidin-2-amine or 5-Methylpyrimidin-2-amine (specific values not available; SAR indicates reduced potency ) |
| Quantified Difference | Approximately >1000-fold difference in potency between the optimized drug (Palbociclib) and the less selective phenyl/methyl analogs |
| Conditions | In vitro kinase inhibition assay (CDK4/Cyclin D1) |
Why This Matters
Procuring the correct 5-cyclopentyl scaffold is essential for maintaining the SAR trajectory of potent CDK4/6 inhibitor programs.
- [1] BindingDB. BDBM696205. US20240300937, Example 62. IC50: 11nM for CDK4/Cyclin D1. View Source
